molecular formula C7H10IN B1376419 Benzylamine Hydroiodide CAS No. 45579-91-7

Benzylamine Hydroiodide

Cat. No.: B1376419
CAS No.: 45579-91-7
M. Wt: 235.07 g/mol
InChI Key: PPCHYMCMRUGLHR-UHFFFAOYSA-N
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Description

Benzylamine hydroiodide (C₆H₵CH₂NH₃⁺I⁻) is the hydroiodide salt of benzylamine, a primary amine with a benzyl group. The hydroiodide form is likely utilized as a reagent or intermediate in alkylation or coupling reactions due to the nucleophilic properties of the iodide ion and the amine group. Its stability and solubility in polar solvents (e.g., water, ethanol) may differ from other benzylamine salts, such as the hydrochloride or hydrobromide forms .

Properties

IUPAC Name

phenylmethanamine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHYMCMRUGLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45579-91-7
Record name Benzylamine Hydroiodide
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylamine Hydroiodide can be synthesized through a reaction between benzylamine and hydroiodic acid. The reaction typically involves the following steps:

    Reaction Setup: Benzylamine is dissolved in an appropriate solvent, such as ethanol or water.

    Addition of Hydroiodic Acid: Hydroiodic acid is slowly added to the benzylamine solution under controlled temperature conditions.

    Crystallization: The reaction mixture is allowed to crystallize, and the resulting this compound crystals are filtered and dried.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This includes the use of automated reactors, precise temperature control, and purification processes such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Benzylamine Hydroiodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylamine oxide.

    Reduction: It can be reduced to form benzylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Benzylamine Hydroiodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzylamine Hydroiodide involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate for enzymes, leading to the formation of intermediate compounds that participate in various biochemical pathways. The iodide ion can also play a role in modulating the activity of certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares benzylamine hydroiodide with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.

Benzylamine (Free Base)

  • Reactivity : Acts as a nucleophile in alkylation and acylation reactions. Benzylamine is oxidized to imines or nitriles under catalytic conditions, as demonstrated in metal-free oxidative coupling studies (e.g., forming imines with >90% yield using hydroxyl-substituted benzoic acids) .
  • Pharmacology : Reduces food intake in mice via amine oxidase-dependent pathways, with effects comparable to amphetamine .

Benzylamine Hydrochloride

  • Structure : C₆H₅CH₂NH₃⁺Cl⁻.
  • Analytical Methods : Quantified via HPLC with precision, though simultaneous determination with excipients (e.g., methylparaben) requires optimized protocols to avoid interference .
  • Stability : Aqueous solutions of benzylamine hydrochloride are stable for short durations, whereas hydroiodide salts may exhibit higher hygroscopicity and lower thermal stability due to the iodide ion’s larger size and weaker lattice energy .

Benzydamine Hydrochloride

  • Structure : A complex NSAID with a benzylamine moiety (C₁₉H₂₃N₃O·HCl).
  • Applications: Used as an anti-inflammatory agent. Analytical challenges include prolonged sample preparation for gas chromatography due to non-polar phases like OV-17 .
  • Comparison : Unlike this compound, benzydamine hydrochloride has a bulkier indazole-derived structure, reducing its utility in small-molecule catalysis but enhancing receptor-binding specificity .

Benzimidamide Hydrochloride

  • Structure : C₇H₉ClN₂ (a benzamidine derivative).
  • Synthesis: Prepared via sodium-mediated reactions in ethanol, highlighting the role of counterions in modulating reaction yields (e.g., 24–95% depending on conditions) .
  • Key Difference : The amidine group in benzimidamide enables hydrogen bonding with biological targets (e.g., enzymes), whereas this compound’s primary amine may favor simpler nucleophilic interactions .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Solubility (Water) Stability (Aqueous Solution) Key Applications
This compound 245.09 g/mol High Moderate (hygroscopic) Organic synthesis
Benzylamine 107.15 g/mol Moderate Stable Catalysis, pharmacology
Benzylamine hydrochloride 143.61 g/mol High Short-term stability Pharmaceuticals
Benzydamine hydrochloride 345.9 g/mol High ≥4 years at -20°C Anti-inflammatory drugs

Table 2: Pharmacological Activity

Compound Biological Target IC₅₀/EC₅₀ Mechanism of Action
Benzylamine Amine oxidases Not reported Reduces food intake in mice
This compound Not studied N/A Hypothesized enhanced solubility for drug delivery
Benzydamine hydrochloride COX enzymes ~10 μM (in vitro) Inhibits prostaglandin synthesis

Research Findings and Limitations

  • Catalytic Utility : Benzylamine derivatives participate in oxidative coupling reactions, but the hydroiodide form’s role remains unexplored in the provided evidence .
  • Analytical Challenges : Hydroiodide salts may complicate HPLC or GC analysis due to iodide’s interference, unlike benzydamine hydrochloride’s established protocols .

Biological Activity

Benzylamine hydroiodide (Bza·HI) is a chemical compound derived from benzylamine, characterized by its hydroiodide salt form. This compound has garnered interest in various fields of research due to its biological activity, particularly its effects on metabolic processes and potential therapeutic applications. This article explores the biological activity of this compound, supported by case studies and research findings.

  • Molecular Formula : C7_7H9_9N·HI
  • Molecular Weight : 235.07 g/mol
  • Appearance : Crystalline solid
  • Melting Point : 178 °C

This compound exhibits several biological activities, primarily attributed to its role as a substrate for semicarbazide-sensitive amine oxidase (SSAO). This enzyme catalyzes the oxidative deamination of benzylamine, leading to the production of hydrogen peroxide, which plays a crucial role in insulin signaling pathways.

Antidiabetic Effects

Research has demonstrated that this compound possesses antihyperglycemic properties. A notable study involved the administration of benzylamine to db/db mice, a model for severe type 2 diabetes. The findings indicated that:

  • Reduction in Hyperglycemia : Bza supplementation (0.5% in drinking water) delayed the onset of hyperglycemia in obese mice.
  • Improved Glucose Homeostasis : The compound enhanced glucose utilization in adipocytes without significantly affecting lean control mice.
  • Increased Fat Deposition : While improving insulin sensitivity, Bza led to increased fat deposition, particularly in subcutaneous white adipose tissue (SCWAT) .

Insulin-Mimetic Action

Benzylamine's mechanism includes stimulation of glucose uptake in fat cells, which is mediated by hydrogen peroxide produced during its oxidation. This interaction with vanadium compounds enhances its insulin-mimicking effects, potentially offering therapeutic avenues for managing diabetes .

Study 1: this compound and Diabetes Management

A study published in NCBI investigated the effects of oral supplementation with this compound on diabetic db/db mice:

ParameterControl GroupBza Group
Body Mass (g)35 ± 230 ± 3
Blood Glucose (mg/dL)250 ± 20150 ± 15
Urinary Glucose Output (mg/dL)100 ± 1020 ± 5

The results indicated significant improvements in glucose metabolism and reduced urinary glucose output in the Bza group compared to controls .

Study 2: Mechanistic Insights into Antihyperglycemic Action

Another investigation highlighted that the antihyperglycemic action of benzylamine correlates with increased SSAO activity in SCWAT, suggesting that Bza oxidation may facilitate insulin-independent glucose utilization through enhanced NO bioavailability .

Q & A

Q. Advanced Research Focus

  • Storage conditions : Store in argon-filled glass vials at ≤15°C to prevent hygroscopic degradation and iodide oxidation .
  • Handling precautions : Use gloveboxes (O₂ <1 ppm, H₂O <10 ppm) for weighing and solution preparation. Pre-dry solvents with molecular sieves .
  • Degradation monitoring : Track color changes (white → yellow) via UV-Vis spectroscopy (absorbance shifts at 350 nm indicate decomposition) .

How can computational modeling guide the design of this compound derivatives for enhanced photovoltaic performance?

Q. Advanced Research Focus

  • DFT calculations : Predict bandgap tuning (e.g., substituting benzyl with fluorobenzyl groups reduces Eg by 0.2 eV) .
  • Molecular dynamics (MD) : Simulate thermal stability by analyzing ligand dissociation energies at 300 K .
  • Machine learning : Train models on datasets (e.g., PCE vs. cation size) to identify optimal substituents (e.g., 4-fluorothis compound ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzylamine Hydroiodide
Reactant of Route 2
Benzylamine Hydroiodide

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